molecular formula C9H13NO2S B13644453 Benzeneethanesulfonamide, N-methyl- CAS No. 95339-74-5

Benzeneethanesulfonamide, N-methyl-

Cat. No.: B13644453
CAS No.: 95339-74-5
M. Wt: 199.27 g/mol
InChI Key: SRESMQYZCCSHOY-UHFFFAOYSA-N
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Description

N-Methylbenzenesulfonamide (C₇H₉NO₂S, MW 171.22 g/mol) is a tertiary sulfonamide derivative characterized by a benzene ring sulfonylated at the para position and substituted with a methyl group on the nitrogen atom. The N-methyl group introduces steric bulk, reducing hydrogen-bond donor capacity and altering conformational flexibility compared to secondary sulfonamides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanesulfonamide, N-methyl- typically involves the reaction of benzeneethanesulfonyl chloride with N-methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2CH2SO2Cl+CH3NH2C6H5CH2CH2SO2NHCH3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{SO}_2\text{NHCH}_3 + \text{HCl} C6​H5​CH2​CH2​SO2​Cl+CH3​NH2​→C6​H5​CH2​CH2​SO2​NHCH3​+HCl

Industrial Production Methods: Industrial production of Benzeneethanesulfonamide, N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Benzeneethanesulfonamide, N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzeneethanesulfonic acid.

    Reduction: Benzeneethaneamine.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Benzeneethanesulfonamide, N-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes involved in disease pathways.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanesulfonamide, N-methyl- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the enzyme’s normal function, leading to various biological effects, such as reduced tumor growth in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituents. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
N-Methylbenzenesulfonamide N-CH₃, para-SO₂NHCH₃ 171.22 Reduced H-bond donation; steric hindrance limits planarity
N-Ethylbenzenesulfonamide N-CH₂CH₃ 185.25 Increased hydrophobicity; moderate receptor affinity
N-Cyclohexylbenzenesulfonamide N-C₆H₁₁ 239.33 Enhanced lipophilicity; bulky group may hinder membrane permeability
N-(2-Nitrobenzenesulfonamide) NO₂ substituent 216.22 (varies) Electron-withdrawing groups enhance stability but may reduce bioavailability
N,N'-Dibenzylethylenediamine sulfonamide Dual benzyl groups 239.33 (varies) High ER binding affinity but low antiproliferative activity

Key Observations :

  • N-Methyl vs. N-Ethyl : The ethyl group increases hydrophobicity but may reduce binding specificity compared to methyl .
  • N-Methyl vs. N-Cyclohexyl : Bulky cyclohexyl substituents enhance lipophilicity but restrict conformational flexibility, impacting receptor interactions .

Agonist/Antagonist Efficacy:

  • In delta-opioid receptor (DOPr) studies, N-methyl amides (e.g., Compound 240) retained binding affinity (Ki ≈ 34 nM) comparable to non-methylated analogs, suggesting steric tolerance in certain receptors .
  • Conversely, in estrogen receptor (ERα) studies, tertiary amides (e.g., N-methyl derivatives) exhibited poor antiproliferative activity and ER downregulation compared to secondary amides (e.g., N-butyl or hydroxyethyl analogs). For example, N-methyl analogs showed <20% efficacy in ERα suppression, while secondary amides achieved >80% .

Enzymatic Phosphorylation Effects:

  • N-Methylbenzenesulfonamide derivatives (e.g., Compound 240) induced significant ERK1/2 phosphorylation at 10⁻⁷ M, mirroring the activity of non-methylated agonists, indicating retained signaling pathway activation .

Physicochemical Properties

  • Solubility : N-Methylation reduces polarity, decreasing aqueous solubility. For instance, N-methylbenzenesulfonamide is less soluble than its secondary amide counterpart, N-hydroxyethylbenzenesulfonamide .
  • Conformational Flexibility: The partial double-bond character of the sulfonamide bond is less pronounced in N-methyl derivatives, increasing rotational freedom compared to esters or secondary amides .
  • Thermodynamic Stability: NIST data for N,4-dimethylbenzenesulfonamide indicate higher thermal stability (melting point ~150°C) compared to monosubstituted derivatives .

Notes and Limitations

Contradictory Bioactivity : N-Methylation enhances DOPr affinity but reduces ERα efficacy , underscoring receptor-specific steric and electronic requirements.

Synthetic Accessibility: N-Methyl derivatives are often synthesized via peptide coupling or direct alkylation, leveraging commercially available N-methylated amino acids .

Data Gaps: Limited thermodynamic or pharmacokinetic data for N-methylbenzenesulfonamide specifically necessitate extrapolation from structurally related compounds.

Biological Activity

Benzeneethanesulfonamide, N-methyl- is a sulfonamide compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Benzeneethanesulfonamide, N-methyl- is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₁N₁O₂S
  • Molecular Weight : 201.25 g/mol
  • IUPAC Name : N-methyl-2-(phenylsulfonamido)ethanamine

The sulfonamide group is known for its broad biological activity, which is the focus of this article.

Antimicrobial Activity

Research has shown that benzeneethanesulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated various sulfonamide compounds against common pathogens:

CompoundMIC (mg/mL)Active Against
Benzeneethanesulfonamide6.72E. coli
Benzeneethanesulfonamide6.63S. aureus
Benzeneethanesulfonamide6.67P. aeruginosa
Benzeneethanesulfonamide6.28A. niger

These findings suggest that benzeneethanesulfonamide could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of benzeneethanesulfonamide was assessed through in vivo studies involving carrageenan-induced rat paw edema. The results indicated a significant reduction in edema:

Time (h)Edema Inhibition (%)
194.69
289.66
387.83

This demonstrates the compound's effectiveness in reducing inflammation .

Antioxidant Activity

Benzeneethanesulfonamide has also been evaluated for its antioxidant capabilities. In vitro assays compared its activity to Vitamin C, revealing comparable results:

CompoundIC₅₀ (mg/mL)
Benzeneethanesulfonamide0.3287
Vitamin C0.2090

These results indicate that benzeneethanesulfonamide may act as a potent antioxidant, potentially mitigating oxidative stress .

Case Study: Synthesis and Evaluation

A recent study synthesized several benzene sulfonamide derivatives, including N-methyl variants, to evaluate their biological activities comprehensively. The study highlighted the following key findings:

  • Synthesis Method : The compounds were synthesized through palladium-mediated amidation reactions.
  • Biological Assays : Various assays were conducted to assess antimicrobial and anti-inflammatory activities.
  • Results : The synthesized compounds exhibited varying degrees of activity, with some showing promising results against specific pathogens and inflammation models .

Further research into the mechanisms of action for benzeneethanesulfonamide revealed that its antimicrobial activity may be attributed to interference with bacterial cell wall synthesis and disruption of metabolic pathways in pathogens . Additionally, its anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines and mediators .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-methyl benzeneethanesulfonamide, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution, where a methylamine reacts with benzeneethanesulfonyl chloride under basic conditions. Typical protocols use dichloromethane as the solvent and triethylamine to neutralize HCl byproducts. Reaction temperatures between 0–25°C and stirring for 12–24 hours are common. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How should researchers characterize the N-methyl group in this compound using NMR spectroscopy?

The N-methyl proton resonance typically appears between 2.16–3.33 ppm in chloroform-d. However, solvent effects significantly shift signals: in pyridine, downfield shifts up to 0.85 ppm may occur. For accurate assignments, compare spectra in multiple solvents (e.g., CDCl₃, DMSO-d₆) and reference against known N-methyl sulfonamides .

Q. What solubility challenges are associated with N-methyl benzeneethanesulfonamide, and how can they be addressed?

The compound exhibits low aqueous solubility (e.g., ~2.5 µg/mL at pH 7.4), necessitating organic solvents like DMSO or DMF for in vitro studies. Solubility can be enhanced using co-solvents (e.g., 10% ethanol) or micellar formulations. Pre-saturation experiments in target buffers are critical for biological assays .

Q. What storage conditions ensure the stability of N-methyl benzeneethanesulfonamide?

Store at 0–6°C in airtight containers under nitrogen or argon to prevent hydrolysis. Desiccants like silica gel should be used to mitigate moisture absorption, which can degrade sulfonamide bonds .

Advanced Research Questions

Q. How can structural modifications to the N-methyl group alter binding affinity to carbonic anhydrase isoforms?

The N-methyl group sterically influences interactions with the enzyme’s hydrophobic pocket. Computational docking (e.g., AutoDock Vina) can predict binding modes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. Comparative studies with N-demethylated analogs reveal methylation reduces polar interactions but enhances selectivity for CA-IX over CA-II .

Q. What experimental strategies resolve contradictions in reported inhibitory potencies across studies?

Discrepancies often arise from assay pH variations (carbonic anhydrase activity is pH-sensitive) or enzyme source differences (recombinant vs. tissue-extracted). Standardize protocols using recombinant isoforms and Tris buffer (pH 7.4). Cross-validate results with orthogonal methods like stopped-flow CO₂ hydration assays .

Q. Which computational models best predict the reactivity of N-methyl benzeneethanesulfonamide in click chemistry or cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model sulfonamide reactivity in Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) are simulated using the SMD continuum model. Transition state analysis identifies optimal catalysts (e.g., Pd(PPh₃)₄) for C–S bond formation .

Q. How do solvent polarity and proticity affect the compound’s stability in long-term kinetic studies?

In polar aprotic solvents (e.g., acetonitrile), the compound shows half-lives >6 months at 25°C. Protic solvents (e.g., methanol) accelerate degradation via nucleophilic attack at the sulfonyl group. Stability is monitored using HPLC-UV at 254 nm, with degradation products identified via LC-MS .

Q. Methodological Notes

  • Data Validation: Cross-reference spectral data (NMR, IR) with PubChem or NIST Chemistry WebBook entries .
  • Biological Assays: Use negative controls (e.g., acetazolamide for CA inhibition) to confirm target specificity .
  • Synthetic Reproducibility: Report yields with exact stoichiometry, solvent grades, and purification Rf values to aid replication .

Properties

CAS No.

95339-74-5

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-methyl-2-phenylethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

SRESMQYZCCSHOY-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC=CC=C1

Origin of Product

United States

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